![molecular formula C11H13ClN2O2 B2587944 Methyl 2-(5-amino-1H-indol-3-yl)acetate;hydrochloride CAS No. 2580181-91-3](/img/structure/B2587944.png)
Methyl 2-(5-amino-1H-indol-3-yl)acetate;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“Methyl 2-(5-amino-1H-indol-3-yl)acetate;hydrochloride” is a chemical compound with the CAS Number: 2580181-91-3 . It has a molecular weight of 240.69 . The IUPAC name for this compound is “methyl 2-(5-amino-1H-indol-3-yl)acetate hydrochloride” and its Inchi Code is 1S/C11H12N2O2.ClH/c1-15-11(14)4-7-6-13-10-3-2-8(12)5-9(7)10;/h2-3,5-6,13H,4,12H2,1H3;1H .
Molecular Structure Analysis
The molecular structure of “this compound” can be represented by the Inchi Code 1S/C11H12N2O2.ClH/c1-15-11(14)4-7-6-13-10-3-2-8(12)5-9(7)10;/h2-3,5-6,13H,4,12H2,1H3;1H . This code provides a standard way to encode the compound’s molecular structure and formula.Scientific Research Applications
Synthesis and Corrosion Inhibition
Methyl 2-(5-amino-1H-indol-3-yl)acetate hydrochloride and its derivatives have been explored in the synthesis of various compounds demonstrating significant corrosion inhibition properties. For instance, derivatives like bipyrazolic compounds have shown to be very effective in inhibiting the corrosion of C38 steel in molar hydrochloric acid solutions, with protection efficiency exceeding 95%. This efficiency is attributed to cathodic inhibition by polarization and charge-transfer, with the Langmuir adsorption isotherm being obeyed. Quantum chemical data supports the correlation between inhibition efficiency and molecular structure, emphasizing the potential of these compounds in corrosion protection applications (Missoum et al., 2013).
Antimicrobial Activity
Further, the compound has served as a key synthone in the preparation of a variety of new, uniquely substituted heterocyclic substances, showcasing promising antimicrobial activities against various bacteria and yeast. This highlights its versatility and potential in the development of new antimicrobial agents (Behbehani et al., 2011).
Biological Activity in Cancer Research
In the realm of cancer research, derivatives of methyl 2-(5-amino-1H-indol-3-yl)acetate hydrochloride have been synthesized and studied for their cytotoxicity against cancer cell lines such as HeLa, HepG2, and Vero, as well as their antimicrobial activity against Gram-positive and Gram-negative bacteria. One particular derivative demonstrated potent biological activity, indicating the potential for these compounds in therapeutic applications (Phutdhawong et al., 2019).
Synthesis and Characterization in Organic Chemistry
Additionally, the synthesis and characterization of methyl 2-(5-amino-1H-indol-3-yl)acetate hydrochloride derivatives have been extensively studied in the field of organic chemistry. These studies have led to the development of efficient synthesis methods for related compounds, further expanding the utility of this chemical in various scientific research applications (Rajagopal et al., 2003).
Future Directions
The future directions for “Methyl 2-(5-amino-1H-indol-3-yl)acetate;hydrochloride” and similar compounds could involve further exploration of their diverse biological activities and potential therapeutic applications . The synthesis of various indole derivatives for screening different pharmacological activities is also a promising area of research .
properties
IUPAC Name |
methyl 2-(5-amino-1H-indol-3-yl)acetate;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O2.ClH/c1-15-11(14)4-7-6-13-10-3-2-8(12)5-9(7)10;/h2-3,5-6,13H,4,12H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QWCWQRQJNJXOPZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1=CNC2=C1C=C(C=C2)N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.68 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.